molecular formula C13H14ClN3O B2863759 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde CAS No. 215320-64-2

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

Cat. No. B2863759
CAS RN: 215320-64-2
M. Wt: 263.73
InChI Key: OGXMCATXDAWSDC-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde, abbreviated as 5-Cl-DMAPI-4-MPCA, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde, with a molecular weight of 253.7 g/mol and a melting point of 126-127°C. It is a colorless, volatile solid that is soluble in both water and ethanol. Structurally, 5-Cl-DMAPI-4-MPCA is composed of a five-membered ring containing two nitrogen atoms, one chlorine atom, one methyl group, and one methylphenyl group.

Scientific Research Applications

Synthesis of pH-sensitive Spin Probes

5-Chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde serves as a precursor in the synthesis of new pH-sensitive spin probes. Through a series of chemical reactions, including oxidation, nitrosation, and treatment with Grignard reagent, stable nitroxides are produced, which are useful as spin probes sensitive to pH changes. This application is significant in the field of chemistry and biochemistry for studying various physiological processes where pH plays a crucial role (Kirilyuk et al., 2003).

Crystallographic Studies

The compound also finds application in crystallography, contributing to the understanding of molecular structures through X-ray diffraction methods. Detailed analysis of its crystal structure provides insights into the planarity of the imidazole ring and the conformation of substituents, aiding in the design of molecular assemblies and understanding intermolecular interactions (Ambalavanan et al., 2003).

Luminescence Sensing

Another application is in the development of luminescence sensors. Derivatives of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde, when incorporated into lanthanide metal-organic frameworks, show selective sensitivity to benzaldehyde derivatives. This property is harnessed to create fluorescent sensors for detecting these chemicals, highlighting its potential in analytical chemistry and environmental monitoring (Shi et al., 2015).

Synthetic Chemistry

The versatility of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde in synthetic chemistry is evident in its role as an intermediate in the preparation of various heterocyclic compounds. For instance, it is used in the synthesis of imidazole derivatives that possess antimicrobial activity, demonstrating its utility in pharmaceutical chemistry and drug development (El-Kalyoubi et al., 2015).

Preparation of Biologically Active Compounds

Additionally, derivatives of this chemical serve as important precursors for the synthesis of biologically active compounds. Through efficient synthetic methods, these derivatives can be used to prepare analogs with potential therapeutic applications, further emphasizing its significance in medicinal chemistry (Davood et al., 2008).

properties

IUPAC Name

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-12(14)11(8-18)15-13(17)16(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXMCATXDAWSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde

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